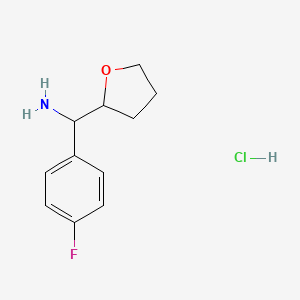

(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride

Description

(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride is a fluorinated amine derivative featuring a tetrahydrofuran (oxolane) ring and a 4-fluorophenyl group attached to a methanamine backbone. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. The compound’s molecular formula is inferred as C₁₁H₁₅ClFNO (molecular weight ~231.7), with the oxolane ring contributing to conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name |

(4-fluorophenyl)-(oxolan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10;/h3-6,10-11H,1-2,7,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDQIOGIBPRABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C2=CC=C(C=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with oxirane in the presence of a suitable catalyst to form the intermediate (4-fluorophenyl)(oxiran-2-yl)methanol. This intermediate is then reacted with ammonia to yield (4-fluorophenyl)(oxolan-2-yl)methanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include (4-fluorophenyl)(oxolan-2-yl)methanol, (4-fluorophenyl)(oxolan-2-yl)methanone, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its fluorine atom can enhance binding affinity and specificity to target proteins, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

- [(2R)-Oxolan-2-yl]methanamine hydrochloride and (S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride ():

These stereoisomers differ in the chiral center of the oxolane ring. The (R)- and (S)-configurations may alter binding affinities to biological targets, such as enzymes or receptors, due to spatial orientation. For example, enantiomers often exhibit divergent pharmacokinetic properties or metabolic stability.

Cyclopropyl-Substituted Analog

- (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (CAS 1269437-73-1, –12):

- Structural Difference : Replaces the oxolane ring with a cyclopropyl group.

- Impact : The cyclopropane’s rigid, planar structure increases steric hindrance and reduces ring flexibility compared to oxolane. This rigidity may enhance receptor selectivity but reduce solubility.

- Applications : Used in agrochemicals and active pharmaceutical ingredients (APIs), indicating broader industrial utility .

Heterocyclic Derivatives

- {[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amine hydrochloride (): Structural Difference: Incorporates a pyrazole ring with methyl substituents instead of oxolane. Methyl groups may increase metabolic stability. Biological Relevance: Similar compounds are explored in kinase inhibition or antimicrobial therapies .

Bis-Aromatic Analog

- bis(4-Fluorophenyl)methanamine hydrochloride (CAS 287111-67-5, ):

- Structural Difference : Features two 4-fluorophenyl groups instead of one phenyl and one oxolane.

- Impact : Increased lipophilicity (logP) due to dual aromatic rings, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Molecular Weight : 255.69 g/mol vs. ~231.7 g/mol for the target compound, highlighting trade-offs between size and bioavailability .

Comparative Data Table

Biological Activity

(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride is a synthetic compound notable for its unique structural features, which include a fluorobenzyl group and an oxolane moiety. This combination potentially enhances its biological activity and pharmacological profile. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of 231.69 g/mol. The presence of the fluorine atom at the para position of the phenyl ring increases lipophilicity, which can enhance membrane permeability and influence interactions with biological targets.

The biological activity of this compound may involve interactions with various receptors and enzymes. The amine functional group allows for hydrogen bonding and ionic interactions, which are critical for binding to active sites on proteins. Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly those related to GABA uptake.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against GABA transporters (GATs). A study assessing its efficacy on mouse GAT subtypes revealed varying degrees of inhibition, suggesting potential applications in treating neurological disorders characterized by dysregulated GABAergic signaling.

| GAT Subtype | Inhibition Potency (pIC) |

|---|---|

| mGAT1 | 4.80 ± 0.07 |

| mGAT2 | 4.62 ± 0.10 |

| mGAT3 | 5.04 ± 0.10 |

| mGAT4 | 4.71 ± 0.07 |

Case Studies

- Neuroprotection : In a study involving neuroprotective assays, this compound demonstrated the ability to reduce neuronal cell death in models of oxidative stress, indicating its potential as a neuroprotective agent.

- Antidepressant Activity : Another investigation explored the compound's antidepressant-like effects in rodent models, where it significantly improved behavioral outcomes in forced swim tests, suggesting its role in modulating mood-related pathways.

Pharmacokinetics

Initial pharmacokinetic evaluations indicate that this compound has favorable absorption characteristics due to its lipophilic nature. Metabolism studies suggest that it undergoes phase I metabolic reactions predominantly via cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.

Safety and Toxicology

Toxicological assessments have shown that while this compound exhibits low acute toxicity in animal models, further studies are necessary to fully characterize its safety profile, particularly concerning long-term exposure and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.